巴尔希霉素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

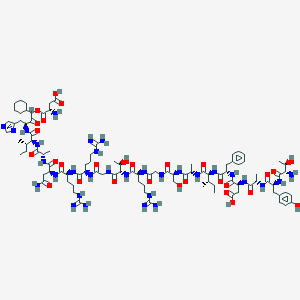

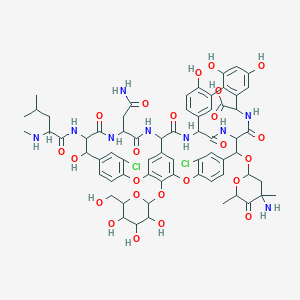

Balhimycin is a glycopeptide antibiotic, found from the fermentation broth of an Amycolatopsis sp . It shows anti-bacterial activity against staphylococci and anaerobes .

Synthesis Analysis

The biosynthesis of Balhimycin is complex and non-ribosomally synthesized . The balhimycin biosynthesis gene cluster contains three genes coding for three peptide synthetases (BpsA/B/C) with a 3:3:1 modular structure for the assembly of a heptapeptide .Chemical Reactions Analysis

The chemical reactions involved in the biosynthesis of Balhimycin are carried out by P450 monooxygenases encoded by three contiguous oxy genes . These reactions are involved in the coupling of the aromatic side chains of the unusual heptapeptide .科学研究应用

抗生素特性及与万古霉素的比较

巴尔希霉素是由 Amycolatopsis sp. Y-86,21022 产生的糖肽类抗生素。它属于万古霉素类的糖肽,以其对耐甲氧西林葡萄球菌 (MRSA) 和厌氧菌的有效性而闻名。在研究中,巴尔希霉素显示出比万古霉素略优的活性,尤其是在其对厌氧菌的杀菌特性方面 (Nadkarni 等,1994)。此外,在小鼠中的比较研究表明,巴尔希霉素及其衍生物脱葡糖基巴尔希霉素对耐甲氧西林和耐甲氧西林金黄色葡萄球菌 (MSSA、MRSA) 均有效 (Chatterjee 等,2000)。

基因组和代谢分析以提高产量

已做出重大努力来了解和提高巴尔希霉素的产量。一项专注于产生巴尔希霉素的生物 Amycolatopsis balhimycina 的基因组规模代谢模型的研究,为提高其产量的潜在工程策略提供了见解。该研究利用基因组测序和代谢建模来识别可以针对以提高巴尔希霉素产量为目标的关键反应 (Vongsangnak 等,2012)。

结构分析和化学表征

巴尔希霉素的结构方面已得到广泛研究。例如,一篇研究论文详细描述了巴尔希霉素的化学结构,指出了其与万古霉素的相似性,尤其是在糖苷配基结构和 D-葡萄糖和脱氢万古胺等糖的存在方面 (Chatterjee 等,1994)。另一项研究使用晶体学分析了巴尔希霉素的结构,揭示了其抗生素机制和与细菌细胞壁相互作用的见解 (Schäfer 等,1998)。

耐药性和生物合成机制

了解产菌体的耐药机制至关重要。一项研究确定了 Amycolatopsis balhimycina 中一种新型的替代糖肽耐药机制,提供了该细菌如何避免其自身产物的抗生素作用的见解 (Frasch 等,2015)。另一项研究重点关注巴尔希霉素的非核糖体生物合成,特别是七肽骨架和肽合成酶模块,它们对其抗生素活性至关重要 (Recktenwald 等,2002)。

毛细管电泳的手性选择剂

除了其抗生素特性外,巴尔希霉素还被评估为毛细管电泳中对映体拆分的 手性选择剂,证明了其在分析化学中的效用 (Jiang 等,2004)。

未来方向

The increasing prevalence of Gram-positive resistant strain “superbugs” has emerged. Therefore, more efforts are needed to study and modify the GPAs to overcome the challenge of superbugs . Balhimycin is very similar in activity to vancomycin, but it shows higher activity towards anaerobic bacteria . Therefore, it has been consequently proposed as a target for future glycopeptide antibiotic production .

属性

CAS 编号 |

140932-79-2 |

|---|---|

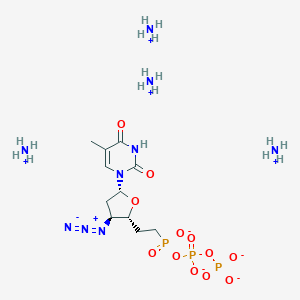

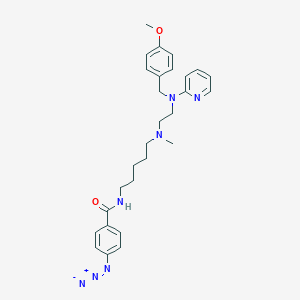

分子式 |

C66H73Cl2N9O24 |

分子量 |

1447.2 g/mol |

IUPAC 名称 |

2-[(4S)-4-amino-4,6-dimethyl-5-oxooxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-48-[(4S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |

InChI |

InChI=1S/C66H73Cl2N9O24/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(56(40)101-65-54(86)53(85)52(84)42(22-78)99-65)98-39-11-8-27(15-33(39)68)55(100-44-21-66(4,70)57(87)24(3)96-44)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92/h6-11,13-19,23-24,34-35,42,44,46-55,65,71,78-81,83-86H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95)/t24?,34?,35?,42-,44?,46?,47?,48?,49?,50?,51?,52?,53+,54?,55?,65?,66+/m1/s1 |

InChI 键 |

WKNFBFHAYANQHF-HPBAPGONSA-N |

手性 SMILES |

CC1C(=O)[C@@](CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C([C@H](C([C@H](O9)CO)O)O)O)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N |

SMILES |

CC1C(=O)C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)O)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N |

规范 SMILES |

CC1C(=O)C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)O)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N |

其他 CAS 编号 |

140932-79-2 |

同义词 |

balhimycin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline](/img/structure/B136824.png)

![2-[(1-Benzylpiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;chloride](/img/structure/B136834.png)